molecular formula C17H13F3N2O B096017 a-(2-Pyridyl)-8-methyl-2-trifluoromethyl-4-quinolinemethanol CAS No. 18709-92-7

a-(2-Pyridyl)-8-methyl-2-trifluoromethyl-4-quinolinemethanol

Cat. No. B096017
CAS RN: 18709-92-7
M. Wt: 318.29 g/mol
InChI Key: FURWCBDMWIBNDK-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that contains a pyridyl group and a quinoline group. Pyridyl groups are derived from pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N . Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It is a colorless hygroscopic liquid with a strong odor .


Molecular Structure Analysis

The molecular structure of the compound would likely be complex due to the presence of the pyridyl and quinoline groups. Quantum chemical calculations can be used to determine structure parameters in the ground state, barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED) and infrared and Raman intensities .


Chemical Reactions Analysis

Pyridine derivatives are widely used in various chemical reactions. For example, they can be used in coupling reactions, Heck reaction, Domino reaction, reduction of ketones, Cope rearrangements, and regioselective reactions .

properties

IUPAC Name

[8-methyl-2-(trifluoromethyl)quinolin-4-yl]-pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O/c1-10-5-4-6-11-12(16(23)13-7-2-3-8-21-13)9-14(17(18,19)20)22-15(10)11/h2-9,16,23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURWCBDMWIBNDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C(F)(F)F)C(C3=CC=CC=N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

a-(2-Pyridyl)-8-methyl-2-trifluoromethyl-4-quinolinemethanol

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